Cas no 1270370-49-4 (tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate)

tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate
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- MDL: MFCD18483287
tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-74308-5.0g |
tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate |
1270370-49-4 | 95.0% | 5.0g |
$908.0 | 2025-02-20 | |
abcr | AB425255-1 g |
tert-Butyl N-(2-amino-2-cyclohexylethyl)carbamate |
1270370-49-4 | 1 g |
€751.00 | 2023-07-18 | ||
TRC | B813293-50mg |
tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate |
1270370-49-4 | 50mg |
$ 70.00 | 2022-06-06 | ||
TRC | B813293-25mg |
tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate |
1270370-49-4 | 25mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-74308-2.5g |
tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate |
1270370-49-4 | 95.0% | 2.5g |
$614.0 | 2025-02-20 | |
1PlusChem | 1P00JWY3-10g |
tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate |
1270370-49-4 | 95% | 10g |
$1720.00 | 2025-03-01 | |
A2B Chem LLC | AJ28363-1g |
tert-Butyl n-(2-amino-2-cyclohexylethyl)carbamate |
1270370-49-4 | 95% | 1g |
$366.00 | 2024-04-20 | |
1PlusChem | 1P00JWY3-500mg |
tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate |
1270370-49-4 | 95% | 500mg |
$316.00 | 2025-03-01 | |
Aaron | AR00JX6F-500mg |
tert-Butyl N-(2-Amino-2-cyclohexylethyl)carbamate |
1270370-49-4 | 95% | 500mg |
$325.00 | 2025-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193127-10g |
tert-Butyl N-(2-Amino-2-cyclohexylethyl)carbamate |
1270370-49-4 | 98% | 10g |
¥36342.00 | 2024-08-09 |
tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
tert-butyl N-(2-amino-2-cyclohexylethyl)carbamateに関する追加情報
Recent Advances in the Application of tert-Butyl N-(2-amino-2-cyclohexylethyl)carbamate (CAS: 1270370-49-4) in Chemical Biology and Pharmaceutical Research
The compound tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate (CAS: 1270370-49-4) has recently garnered significant attention in the fields of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research briefing aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic utility, biological relevance, and potential therapeutic applications.
Recent studies have highlighted the role of tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate as a crucial building block in the development of novel peptide-based therapeutics and small-molecule inhibitors. Its structural features, including the cyclohexyl moiety and the tert-butyloxycarbonyl (Boc) protecting group, make it particularly valuable for the design of compounds with enhanced stability and bioavailability. Researchers have successfully employed this intermediate in the synthesis of protease inhibitors and receptor modulators, demonstrating its broad applicability in drug discovery.
One notable application of this compound is in the synthesis of cyclic peptides targeting G-protein-coupled receptors (GPCRs). A 2023 study published in the Journal of Medicinal Chemistry reported the use of tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate as a key intermediate in the development of a new class of GPCR modulators with improved pharmacokinetic properties. The study demonstrated that derivatives of this compound exhibited enhanced binding affinity and selectivity for specific receptor subtypes, suggesting potential applications in neurological and metabolic disorders.
In addition to its role in peptide synthesis, recent investigations have explored the use of this compound in the development of covalent inhibitors. The presence of the primary amine functionality allows for facile derivatization, enabling the incorporation of reactive warheads for targeted covalent modification of biological macromolecules. This approach has shown promise in the design of irreversible inhibitors for challenging drug targets, such as kinases and viral proteases.
From a synthetic chemistry perspective, several innovative methodologies have been developed to improve the efficiency of producing tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate and its derivatives. A 2024 report in Organic Process Research & Development described a continuous-flow synthesis approach that significantly enhanced the yield and purity of this intermediate while reducing production costs. These advancements in manufacturing processes are expected to facilitate broader adoption of this compound in both academic and industrial settings.
Looking forward, the unique structural features of tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate continue to inspire new research directions. Current investigations are exploring its potential in the development of PROTACs (proteolysis targeting chimeras) and other targeted protein degradation technologies. The compound's ability to serve as a linker between target-binding moieties and E3 ligase recruiters makes it particularly valuable in this emerging therapeutic modality.
In conclusion, tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate (CAS: 1270370-49-4) remains a compound of significant interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with recent methodological advancements in its production and application, positions it as a valuable tool for drug discovery and development. Continued research into novel applications of this compound is expected to yield important contributions to the field of medicinal chemistry in the coming years.
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